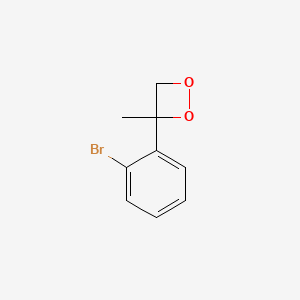

3-(2-Bromophenyl)-3-methyl-1,2-dioxetane

Description

Properties

CAS No. |

143798-76-9 |

|---|---|

Molecular Formula |

C9H9BrO2 |

Molecular Weight |

229.07 g/mol |

IUPAC Name |

3-(2-bromophenyl)-3-methyldioxetane |

InChI |

InChI=1S/C9H9BrO2/c1-9(6-11-12-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |

InChI Key |

ASHXVMJSRUBADU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COO1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Formation of Enol Ether Intermediate

The Wittig-Horner reaction is a cornerstone for constructing the dioxetane backbone. A phosphorylated ylide reacts with a ketone to form an enol ether, which is subsequently oxidized to the dioxetane. For 3-(2-bromophenyl)-3-methyl-1,2-dioxetane:

- Phosphonate Preparation :

- Enol Ether Synthesis :

Singlet Oxygen Cycloaddition

The enol ether undergoes [2+2] cycloaddition with singlet oxygen (¹O₂) to form the dioxetane ring:

- Photooxygenation :

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Phosphonate Formation | Triethyl phosphite, H⁺ | 80°C, 12 h | 85 |

| Enol Ether Synthesis | NaH, Acetone | THF, 0°C, 2 h | 72 |

| Photooxygenation | ¹O₂, Rose Bengal | CH₂Cl₂, 0°C, 24 h | 58 |

Bromohydroperoxide Cyclization

Bromohydroperoxide Precursor

This method leverages bromine’s electrophilicity to form a hydroperoxide intermediate:

- Alkene Bromination :

- 3-Methyl-1,3-diene is treated with bromine in CCl₄ at -10°C to yield 3-(2-bromophenyl)-3-methyl-1,2-dibromobutane.

- Hydroperoxide Formation :

- The dibromide reacts with H₂O₂ in a basic medium (pH 10–12) to form the bromohydroperoxide.

Silver-Ion-Mediated Cyclization

Silver ions facilitate intramolecular cyclization:

- AgNO₃ (1.2 equiv.) in acetonitrile at 25°C promotes dehydrohalogenation and ring closure.

- Yield: 40–45% after column chromatography.

Challenges :

- Competing elimination reactions reduce yield.

- Requires strict moisture control to prevent hydrolysis.

Palladium-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids enable introduction of the bromophenyl group post-dioxetane formation:

- Dioxetane Core Synthesis :

- 3-Methyl-1,2-dioxetane is prepared via photooxygenation of 3-methyl-1,3-diene.

- Palladium-Mediated Coupling :

Limitations :

- Low functional group tolerance.

- Requires inert atmosphere to prevent catalyst deactivation.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Wittig-Horner | High regioselectivity | Multi-step, low photooxygenation yield | Lab-scale |

| Bromohydroperoxide | Direct bromine incorporation | Poor yield due to side reactions | Limited to <10 g |

| Palladium-Catalyzed | Modular aryl group introduction | Low yield, expensive catalysts | Microscale |

Challenges in Synthesis

Thermal Instability

The dioxetane ring decomposes above 30°C, necessitating low-temperature protocols.

Purification Difficulties

- Silica gel chromatography often degrades the product.

- Alternative: Use reverse-phase HPLC with acetonitrile/water gradients.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3-methyl-1,2-dioxetane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemiluminescent Probes

One of the primary applications of 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane is as a chemiluminescent probe . This compound can be utilized in assays that require sensitive detection methods. For example:

- Neuraminidase Detection : Recent studies have demonstrated the use of dioxetane compounds, including 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane, as probes for detecting neuraminidase activity. These probes emit light upon enzymatic cleavage, allowing for rapid screening of antiviral compounds against influenza viruses .

- Dual-Channel Assays : The compound can be incorporated into dual-channel assays for simultaneous detection of multiple targets. For instance, it has been used in conjunction with other chemiluminescent dioxetanes to detect various viral infections by measuring different light emissions corresponding to specific enzymes .

Analytical Chemistry

In analytical chemistry, 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane serves as a chemiluminescent substrate :

- Sensitivity and Specificity : The compound's ability to produce light upon enzymatic reaction enhances the sensitivity and specificity of assays. This characteristic is particularly useful in clinical diagnostics where precise detection of biomarkers is crucial.

- Applications in Drug Discovery : It has been employed in drug discovery assays to evaluate the efficacy of potential antiviral agents by monitoring their interaction with target enzymes .

Research and Development

The compound is also significant in research contexts:

- Mechanistic Studies : Researchers utilize 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane to study the mechanisms of chemiluminescence and the behavior of dioxetanes under various conditions. This includes examining how structural modifications affect light emission properties and reaction kinetics .

Case Study 1: Neuraminidase Inhibition Assays

A recent study developed an ultrasensitive chemiluminescent probe based on a phenoxy-dioxetane structure that includes 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane for detecting neuraminidase activity. The probe exhibited significant enhancements in light emission intensity due to structural modifications that prevent quenching by water, demonstrating its potential for high-throughput screening of antiviral compounds .

Case Study 2: Dual Detection Systems

In another application, researchers designed a dual-channel detection system using 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane alongside other dioxetanes to simultaneously monitor multiple viral infections. This system allowed for efficient analysis and quantification of viral load in infected samples through distinct light emissions corresponding to each target enzyme .

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediates. These intermediates release energy in the form of light (chemiluminescence) when they return to the ground state. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with specific enzymes or reactive oxygen species.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Unlike AMPPD, which is enzyme-triggered, the bromophenyl derivative lacks a built-in enzymatic cleavage site, limiting its direct utility in commercial assays .

Enzyme-Triggered Dioxetanes

AMPPD and AMPGD (β-galactosidase substrate) are optimized for high chemiluminescence yield upon enzymatic cleavage. Their spiroadamantane structure stabilizes the dioxetane ring until enzymatic dephosphorylation or degalactosylation initiates decomposition . In contrast, 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane lacks such targeted triggers, suggesting it may require external activation (e.g., pH, temperature) for luminescence.

Bromophenyl-Substituted Heterocycles

Table 2: Comparison with Bromophenyl-Containing Analogous Compounds

Key Observations :

- Oxetanes (e.g., 3-(4-Bromophenyl)-3-methyloxetane) exhibit greater thermal stability than dioxetanes due to lower ring strain, making them more suitable for synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.